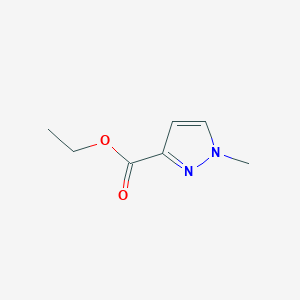

ethyl 1-methyl-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

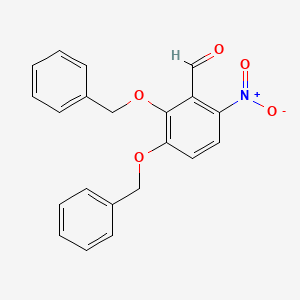

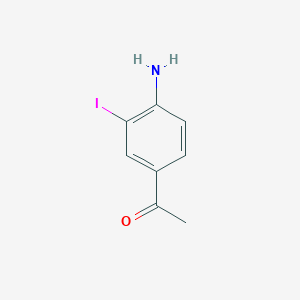

Ethyl 1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl ester group at the 3-position and a methyl group at the 1-position on the pyrazole ring are indicative of the compound's potential for various chemical transformations and biological activities.

Synthesis Analysis

The synthesis of ethyl 1-methyl-1H-pyrazole-3-carboxylate and related compounds involves several strategies. One approach includes the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, which yields a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and in good yields . Another method involves the regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alpha-tosyloxysubstituted acetophenones, leading to the formation of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . Additionally, a one-pot synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with alpha-methylene carbonyl compounds has been described, providing pyrazoles with excellent regioselectivity .

Molecular Structure Analysis

The molecular structure of ethyl 1-methyl-1H-pyrazole-3-carboxylate and its derivatives has been elucidated using various spectroscopic methods and crystallographic data. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . X-ray crystallographic analysis and 2D NMR have been used to unambiguously determine the structures of unexpected products from the synthesis of ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . Single crystal X-ray diffraction studies have confirmed the 3D molecular structure of other pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate .

Chemical Reactions Analysis

Ethyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different derivatives upon treatment with nucleophilic reagents . The reaction of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride leads to the formation of N-acetylated derivatives, with the acetylation occurring mainly on nitrogen atoms in the ring . Furthermore, the synthesis of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate involves weak intermolecular C-HO and N-HO hydrogen-bonding interactions that stabilize the crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1-methyl-1H-pyrazole-3-carboxylate derivatives have been studied using various analytical techniques. HPLC, X-ray, FT-IR, NMR, and MS have been employed to study the acetylated products of ethyl 3-amino-1H-pyrazole-4-carboxylate . The antioxidant properties of certain pyrazole derivatives have been evaluated in vitro through DPPH and hydroxyl radical scavenging methods . Additionally, the crystal structure, Hirshfeld surface analysis, and DFT calculations have been used to investigate the antioxidant properties and electronic structure of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthetic Routes and Structural Analysis : Ethyl 1-methyl-1H-pyrazole-3-carboxylate has been synthesized through various routes, with detailed structural analyses using techniques like X-ray diffraction and NMR spectroscopy. For instance, a pyrazole ester related to this compound was synthesized using a one-pot condensation reaction, and its structure was confirmed through elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction studies (Viveka et al., 2016). Similarly, another related derivative was characterized using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis (Naveen et al., 2021).

Chemical Properties and Applications

- Intermediate in Heterocyclic Compound Synthesis : This compound serves as an intermediate in the synthesis of various heterocyclic compounds. For example, it undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are key intermediates in the synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).

Industrial Applications

- Role in Insecticide Synthesis : Derivatives of ethyl 1-methyl-1H-pyrazole-3-carboxylate have been investigated as intermediates for creating new insecticides. The synthesis process aims to simplify technological conditions and reduce production costs, which is vital for industrial-scale production (Sun Xiao-qiang, 2007).

Biological and Medicinal Applications

- Cytotoxic Activity in Tumor Cell Lines : Some derivatives of ethyl 1-methyl-1H-pyrazole-3-carboxylate have been reported to exhibit cytotoxic properties against tumor cell lines. This highlights its potential in developing therapeutic agents for cancer treatment (Kodadi et al., 2007).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-5-9(2)8-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSICLAHSIQPDMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441978 | |

| Record name | ethyl 1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-methyl-1H-pyrazole-3-carboxylate | |

CAS RN |

88529-79-7 | |

| Record name | ethyl 1-methyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B1278281.png)

![4-{(1Z)-2-[(1H-Benzotriazol-1-yl)oxy]-N-methoxy-2-oxoethanimidoyl}-1,3-thiazol-2-amine](/img/structure/B1278283.png)

![5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1278290.png)

![4-Octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1278304.png)